![molecular formula C13H18N2O3S B2545810 N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide CAS No. 2305413-85-6](/img/structure/B2545810.png)
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide, also known as DMAPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAPS is a highly reactive molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including changes in cellular metabolism and gene expression.
Biochemical and Physiological Effects:
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is its high reactivity, which makes it a valuable tool for researchers in a variety of fields. However, N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can also be difficult to handle due to its sensitivity to air and moisture, and its potential toxicity. Additionally, the high cost of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide may limit its use in some research applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for organic synthesis and chemical catalysis. Additionally, researchers may explore the use of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide in combination with other drugs or therapies to enhance its effectiveness and minimize potential side effects.
Synthesemethoden
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenylamine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction produces N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide as a yellow solid, which can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent for a variety of diseases. N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has also been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-6-13(16)14-12-8-11(7-9(2)10(12)3)19(17,18)15(4)5/h6-8H,1H2,2-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJAZHXPKJPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C=C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

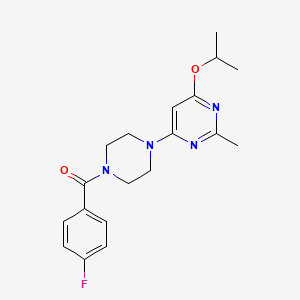
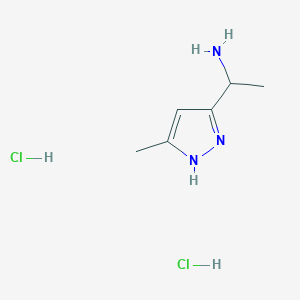
![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
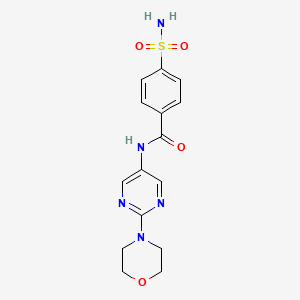
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
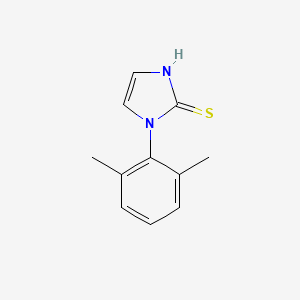
![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)


![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)
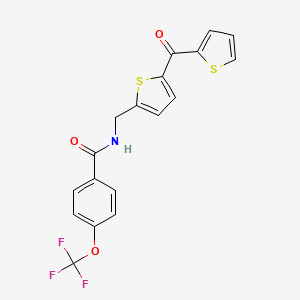

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)